molecular formula C10H12BrNO2 B7472113 5-bromo-N-cyclopentylfuran-3-carboxamide

5-bromo-N-cyclopentylfuran-3-carboxamide

Cat. No.: B7472113
M. Wt: 258.11 g/mol
InChI Key: LHANDCMYUAIGEJ-UHFFFAOYSA-N
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Description

5-Bromo-N-cyclopentylfuran-3-carboxamide is a synthetic organic compound featuring a furan ring substituted with a bromine atom at position 5 and a carboxamide group at position 2. The amide nitrogen is further substituted with a cyclopentyl group.

Properties

IUPAC Name

5-bromo-N-cyclopentylfuran-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c11-9-5-7(6-14-9)10(13)12-8-3-1-2-4-8/h5-6,8H,1-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHANDCMYUAIGEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=COC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between 5-bromo-N-cyclopentylfuran-3-carboxamide and related compounds from the evidence:

Compound Name Core Structure Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Features
This compound Furan Br (5), CONHCyclopentyl (3) C₁₀H₁₁BrNO₂ 265.1 (calc.) Cyclopentylamide; moderate lipophilicity
5-Bromo-N-(3-chloro-4-morpholinylphenyl)furan-2-carboxamide Furan Br (5), CONH-(3-Cl-4-morpholinylphenyl) C₁₆H₁₇BrClN₂O₃ 423.68 Aromatic phenylamide; morpholine enhances solubility
5-Bromo-6-chloro-N-cyclopropylpyridine-3-carboxamide Pyridine Br (5), Cl (6), CONHCyclopropyl (3) C₉H₈BrClN₂O 275.53 Pyridine core; smaller cyclopropyl group
5-Bromo-7-fluoro-N-methyl-N-phenylindole-2-carboxamide Indole Br (5), F (7), CON(Me)Ph (2) C₁₆H₁₂BrFN₂O 363.2 (calc.) Bicyclic indole; dual N-substituents (methyl, phenyl)
Key Observations:
  • Core Heterocycle: Furan (target compound) vs. pyridine or indole .
  • Substituent Effects :
    • The cyclopentyl group in the target compound provides steric bulk compared to the cyclopropyl group in the pyridine analog .
    • Morpholine-containing analogs (e.g., ) exhibit enhanced solubility due to the polar morpholine ring.
    • Halogen placement (e.g., bromine at position 5 in furan vs. indole) may influence reactivity in cross-coupling reactions or binding affinity in biological targets .

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